Lysine alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

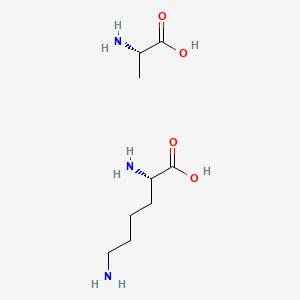

Lysine alanine is a dipeptide composed of the amino acids lysine and alanine. Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies . Alanine, on the other hand, is a non-essential amino acid that is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine alanine can be synthesized through peptide bond formation between lysine and alanine. This typically involves the activation of the carboxyl group of one amino acid (e.g., alanine) and the nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its efficiency and ability to produce peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Lysine alanine can undergo various chemical reactions, including:

Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction of the carboxyl groups can yield alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Regulation

Research has shown that mutations from lysine to alanine can significantly influence enzyme activity. For instance, studies on glutaminase, an enzyme involved in amino acid metabolism, have demonstrated that specific lysine residues are critical for its activation and inhibition. Mutations at these sites (e.g., K311A and K328A) resulted in altered phosphate activation profiles and increased sensitivity to inhibitors like BPTES, highlighting the role of lysine in enzyme regulation . This suggests that lysine alanine mutations could be utilized in protein engineering to enhance or modify enzyme functions.

1.2 Protein Crystallization

The systematic replacement of lysine with alanine has been employed to improve the crystallization of proteins. In experiments with E. coli malate synthase G, lysine to alanine mutations led to better crystallization outcomes, producing crystals that diffracted well at resolutions between 2.0–2.8 Å . This application is crucial for structural biology as it facilitates the determination of protein structures through X-ray crystallography.

Nutritional Applications

2.1 Dietary Supplementation

Lysine supplementation has been studied for its effects on dietary protein quality and growth performance in animals. In controlled studies, the addition of free lysine to diets affected serum concentrations of various amino acids, including alanine. Specifically, higher levels of supplemental lysine reduced serum levels of certain amino acids while increasing others like urea . This indicates that lysine plays a significant role in amino acid metabolism and can be strategically used to optimize dietary formulations.

2.2 Athletic Performance

Lysine is often included in dietary supplements aimed at enhancing athletic performance and recovery. Research suggests that lysine may aid muscle tissue recovery post-exercise, making it a valuable addition for athletes looking to improve their recovery times . The combination of lysine with other amino acids could further enhance its effectiveness in promoting muscle repair.

Pharmacological Applications

3.1 Potential Therapeutic Uses

Lysine's role as a competitive inhibitor of arginase suggests potential therapeutic applications in conditions where arginine metabolism is disrupted. For instance, studies indicate that lysine supplementation can reduce serum ornithine levels without significantly affecting arginine or citrulline levels, suggesting a modulation of arginase activity . This property may have implications for treating metabolic disorders or enhancing recovery from injuries.

3.2 Neuroprotective Effects

Emerging research points towards the neuroprotective effects of lysine and its derivatives. A study indicated that dietary intake of certain amino acids, including lysine and alanine, is associated with cognitive function maintenance in older adults . This highlights the potential for using this compound as a dietary intervention for cognitive health.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Biochemistry | Enzyme Regulation | Lysine mutations alter enzyme activity significantly |

| Protein Engineering | Improved Crystallization | Enhanced crystal quality for structural analysis |

| Nutrition | Dietary Supplementation | Affects serum amino acid concentrations |

| Athletic Performance | Muscle Recovery | Promotes faster recovery post-exercise |

| Pharmacology | Modulation of Arginase Activity | Potential treatment for metabolic disorders |

| Cognitive Health | Neuroprotective Effects | Associated with maintenance of cognitive function |

Case Studies

-

Case Study 1: Glutaminase Mutations

A detailed investigation into the effects of lysine to alanine mutations on glutaminase revealed critical insights into enzyme regulation mechanisms and potential therapeutic targets for cancer treatment through BPTES inhibitors . -

Case Study 2: Dietary Lysine Supplementation

A study on rats demonstrated that varying levels of dietary lysine influenced serum amino acid profiles significantly, providing valuable data for optimizing animal nutrition .

Mechanism of Action

Lysine alanine exerts its effects through various mechanisms:

Protein Synthesis: Acts as a building block for proteins, facilitating the formation of peptide bonds.

Metabolism: Involved in the metabolism of sugars and acids, providing energy for muscle tissue and the central nervous system.

Immune Function: Enhances immunity by producing antibodies and supporting the production of hormones and enzymes.

Comparison with Similar Compounds

Similar Compounds

Lysine: An essential amino acid involved in protein synthesis, calcium absorption, and immune function.

Alanine: A non-essential amino acid involved in metabolism and energy production.

Histidine: Another basic amino acid involved in protein synthesis and enzyme function.

Uniqueness

Lysine alanine is unique due to its combination of the properties of both lysine and alanine, making it a versatile compound in various biochemical and industrial applications. Its ability to participate in diverse chemical reactions and its role in multiple biological processes highlight its significance in scientific research and industry .

Biological Activity

Lysine alanine, a dipeptide composed of the amino acids lysine and alanine, has garnered attention in biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme interactions, and structural stability.

Antimicrobial Activity

This compound derivatives have been studied for their antimicrobial properties. Research indicates that substituting lysine with alanine in certain peptides enhances their antimicrobial activity. For instance, a study on cationic α-helical dodecapeptides showed that alanine-substituted analogs exhibited significantly increased antimicrobial activity against Porphyromonas gingivalis, a pathogen associated with periodontal disease. The substitution resulted in enhanced hydrophobicity and amphipathic characteristics, which are crucial for membrane disruption and subsequent antimicrobial action. Notably, the analogs CL(K20A) and CL(K20A, K25A) demonstrated 3.8-fold and 9.1-fold higher antimicrobial activities compared to their parent peptide, respectively .

Table 1: Antimicrobial Activity of this compound Substitutes

| Peptide Variant | Antimicrobial Activity (Fold Increase) | Hemolytic Activity |

|---|---|---|

| CL(14-25) | Baseline | Present |

| CL(K20A) | 3.8 | Absent |

| CL(K20A, K25A) | 9.1 | Absent |

| CL(R15A) | Slightly Lower than Baseline | Present |

Enzyme Interactions

The interaction of this compound with enzymes has also been a focus of research. Specifically, alanine substitutions in lysine-rich regions of enzymes can lead to significant changes in enzyme activity. For example, mutations in RNA ligases where lysines are replaced by alanines resulted in altered active site configurations that impaired enzyme function without altering the overall structure of the enzyme . This highlights the critical role that lysine plays in maintaining enzymatic activity and suggests that modifications involving alanine could be used to study enzyme mechanisms further.

Case Study: RNA Ligase Activity

In a detailed study of RNA ligases, specific mutations (K170A, E227A) were shown to induce significant secondary structural changes affecting ATP binding and metal ion coordination within the active site. These findings underscore the importance of lysine residues in maintaining the structural integrity necessary for catalytic functions .

Structural Stability

The structural stability of peptides containing both lysine and alanine has been investigated to understand how these residues contribute to peptide conformation. Research indicates that increasing the proportion of lysines in an alanine-rich peptide can enhance its helical content, which is essential for maintaining structural stability under physiological conditions. For instance, studies have shown that peptides with three lysines exhibit a high degree of helicity (60-80%), while those with six lysines show significantly lower helicity (8-14%) . This suggests that while lysines contribute to stability through electrostatic interactions, excessive substitution can lead to destabilization.

Table 2: Helicity of Alanine-Based Peptides with Varying Lysine Content

| Number of Lysines | Average Helicity (%) |

|---|---|

| 0 | 10-20 |

| 3 | 60-80 |

| 6 | 8-14 |

Properties

CAS No. |

105856-79-9 |

|---|---|

Molecular Formula |

C9H21N3O4 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |

InChI Key |

RVLOMLVNNBWRSR-KNIFDHDWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |

Related CAS |

26701-37-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.